molecular formula C17H16N2O2S B5217076 5-[(5,6,7,8-Tetrahydronaphthalen-2-yloxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-[(5,6,7,8-Tetrahydronaphthalen-2-yloxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B5217076
M. Wt: 312.4 g/mol
InChI Key: IQPZUFWBHXUWBN-UHFFFAOYSA-N
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Description

5-[(5,6,7,8-Tetrahydronaphthalen-2-yloxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a tetrahydronaphthalene moiety, a thiophene ring, and an oxadiazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5,6,7,8-Tetrahydronaphthalen-2-yloxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through hydrogenation of naphthalene derivatives under high pressure and temperature conditions.

    Introduction of the Thiophene Ring: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which are reacted with appropriate reagents to form the desired thiophene structure.

    Construction of the Oxadiazole Ring: This is usually done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the thiophene and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the oxadiazole ring could produce amines.

Scientific Research Applications

5-[(5,6,7,8-Tetrahydronaphthalen-2-yloxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-[(5,6,7,8-Tetrahydronaphthalen-2-yloxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole varies depending on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial effects.

    Chemical Reactivity: The presence of multiple reactive sites allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-3-ylmethanamine hydrochloride
  • 5,6,7,8-Tetrahydronaphthalen-2-yl 2,6-difluoroheptatrienoic acid derivatives
  • 5,6,7,8-Tetrahydro-1-naphthylamine

Uniqueness

Compared to similar compounds, 5-[(5,6,7,8-Tetrahydronaphthalen-2-yloxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole stands out due to its unique combination of structural features. The presence of the oxadiazole ring imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-2-5-13-10-14(8-7-12(13)4-1)20-11-16-18-17(19-21-16)15-6-3-9-22-15/h3,6-10H,1-2,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPZUFWBHXUWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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